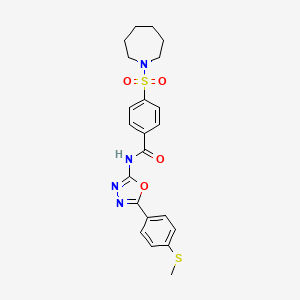

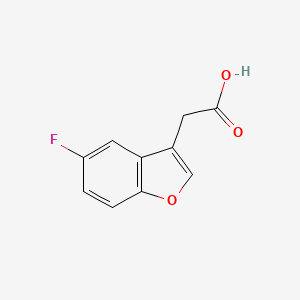

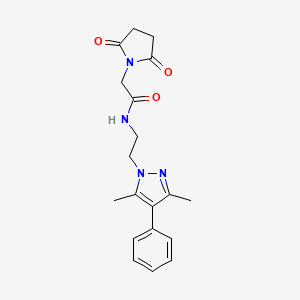

![molecular formula C17H13F2N3OS B2383692 1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide CAS No. 1286709-59-8](/img/structure/B2383692.png)

1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide” is a novel synthetic compound. It contains a benzothiazole ring, which is a heterocyclic compound .

Synthesis Analysis

While specific synthesis details for this compound are not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Applications De Recherche Scientifique

Anticancer Applications

Several studies have explored the anticancer potential of compounds containing the benzo[d]thiazol and azetidine moieties. For instance, novel Schiff’s bases containing thiadiazole and benzamide groups, which share structural similarities with the queried compound, have shown promising anticancer activity against a range of human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer (S. Tiwari et al., 2017). This study highlights the therapeutic potential of structurally related compounds in cancer treatment.

Antibacterial and Antifungal Activities

Compounds with the benzo[d]thiazol moiety have also been investigated for their antibacterial and antifungal properties. Research on novel analogs of pyrazole-5-one derivatives derived from 2-amino benzothiazole nucleus revealed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (M. Palkar et al., 2017). Additionally, benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives demonstrated moderate to good antimicrobial properties against various bacterial and fungal strains (S. Gilani et al., 2016).

Renoprotective and Anti-Diabetic Activity

The exploration of benzazole, thiazolidinone, and azetidin-2-one derivatives for their antihyperglycemic and renoprotective activities uncovered compounds with remarkable efficacy. Some derivatives exhibited significant anti-diabetic potency and renoprotective activity, indicating potential applications in the treatment of diabetes and associated renal complications (A. A. O. Abeed et al., 2017).

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS/c18-12-6-5-11(7-13(12)19)20-16(23)10-8-22(9-10)17-21-14-3-1-2-4-15(14)24-17/h1-7,10H,8-9H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOGUEHNMYIVJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

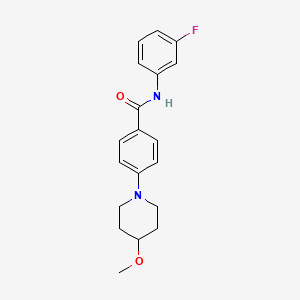

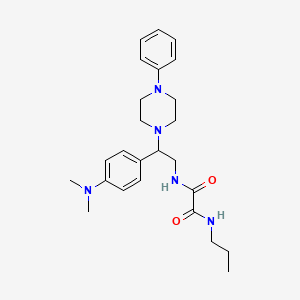

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)

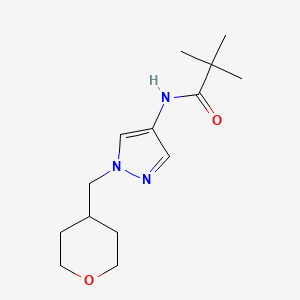

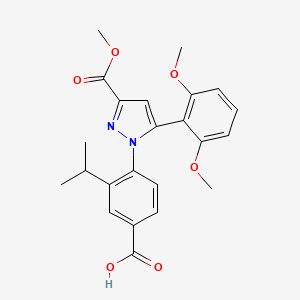

![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)

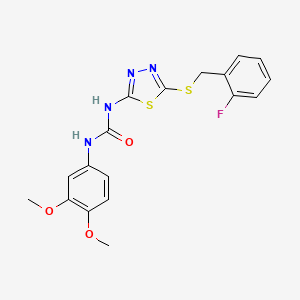

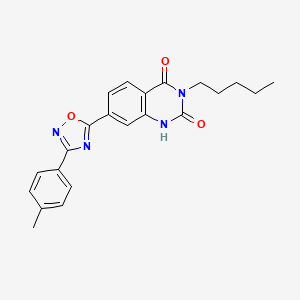

![N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2383629.png)

![2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2383631.png)